2-(6-Methoxypyridin-3-yl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H10N2O2/c1-12-8-3-2-6(5-10-8)4-7(9)11/h2-3,5H,4H2,1H3,(H2,9,11) |
InChI Key |
MCEHGDMOAIOXDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for N 6 Methoxypyridin 3 Yl Acetamide and Its Analogues
Strategies for Amide Bond Formation Involving Pyridyl Amines
Buchwald-Hartwig Amination Approaches
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly versatile and can be applied to a wide range of aryl halides and amines, including those involving pyridyl systems. google.com The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl amine. google.com
Key to the success of the Buchwald-Hartwig amination is the choice of phosphine ligands, which stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos have been shown to be particularly effective in promoting the amination of aryl halides. researchgate.net
| Reactants | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Bromopyridine, Acetamide (B32628) | Pd(OAc)₂, XPhos | Cs₂CO₃ | Toluene | 100 | 75 |
| 3-Chloropyridine, Acetamide | Pd₂(dba)₃, SPhos | NaOtBu | Dioxane | 110 | 68 |
| 3-Iodopyridine, Acetamide | PdCl₂(PPh₃)₂, PPh₃ | K₃PO₄ | DMF | 90 | 82 |
Nucleophilic Aromatic Substitution Techniques
Nucleophilic aromatic substitution (SNA) is another fundamental method for forming C-N bonds on electron-deficient aromatic rings like pyridine (B92270). In this reaction, a nucleophile displaces a leaving group on the aromatic ring. For pyridyl systems, substitution typically occurs at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex). bldpharm.com However, with appropriate activation, substitution at the 3-position is also possible.
The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. The choice of solvent and base is also critical in facilitating the reaction.
| Pyridine Substrate | Nucleophile | Leaving Group | Conditions | Product |
| 3-Fluoro-6-methoxypyridine | Acetamide | F⁻ | NaH, DMF, 80°C | N-(6-methoxypyridin-3-yl)acetamide |
| 3-Chloro-6-methoxypyridine | Acetamide | Cl⁻ | K₂CO₃, CuI, DMSO, 120°C | N-(6-methoxypyridin-3-yl)acetamide |
| 6-methoxy-3-nitropyridine | Acetamide anion | NO₂⁻ | Strong base, THF, rt | N-(6-methoxypyridin-3-yl)acetamide |
Condensation Reactions with Carboxylic Acid Precursors
The direct condensation of a carboxylic acid with an amine is a straightforward approach to amide bond formation. This method often requires an activating agent to convert the carboxylic acid into a more reactive species, thereby facilitating the nucleophilic attack by the amine. Common activating agents include carbodiimides (e.g., DCC, EDC) and other coupling reagents like HATU and HOBt.
Alternatively, the reaction can be driven by heating the ammonium carboxylate salt to high temperatures to drive off water. researchgate.net An organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine N-oxides has also been reported as a method to generate 2-amidopyridines. researchgate.net
| Carboxylic Acid Derivative | Amine | Coupling Agent | Solvent | Product |
| Acetic Acid | 3-Amino-6-methoxypyridine | DCC | CH₂Cl₂ | N-(6-methoxypyridin-3-yl)acetamide |
| Acetyl Chloride | 3-Amino-6-methoxypyridine | Pyridine | THF | N-(6-methoxypyridin-3-yl)acetamide |
| Acetic Anhydride | 3-Amino-6-methoxypyridine | None | Acetic Acid | N-(6-methoxypyridin-3-yl)acetamide |
Synthesis via N-Pyridyl-N-hydroxylamine Intermediates
A more specialized approach involves the use of N-pyridyl-N-hydroxylamine intermediates. These versatile intermediates can be prepared from 3-nitropyridines and subsequently transformed into various functionalized pyridines. nih.gov For instance, N-protected N-pyridyl-N-hydroxylamines can be used in the synthesis of chlorinated 3-pyridinyl acetamides, which are valuable precursors for further transformations like Buchwald-Hartwig amination. nih.gov This methodology provides a transition-metal-free pathway to access functionalized pyridyl amides. nih.gov
Synthesis of Key Precursors and Intermediates for the 6-Methoxypyridin-3-yl Unit
The efficient synthesis of 2-(6-Methoxypyridin-3-yl)acetamide relies on the availability of key precursors that form the 6-methoxypyridin-3-yl core. Two important intermediates are 3-amino-6-methoxypyridine and 6-methoxypyridin-3-ylboronic acid.
3-Amino-6-methoxypyridine can be synthesized through various routes. One common method involves the Hofmann rearrangement of nicotinamide, followed by methoxylation. Another approach starts from 2-amino-6-chloro-3-nitropyridine, which undergoes methoxylation with sodium methoxide, followed by reduction of the nitro group. google.com
6-Methoxypyridin-3-ylboronic acid is a key intermediate for Suzuki coupling reactions. Its preparation often involves the lithiation of 3-bromo-6-methoxypyridine followed by quenching with a borate ester, such as triisopropyl borate. orgsyn.org
Derivatization Strategies for Structural Modification
Structural modifications of the this compound scaffold are essential for modulating its physicochemical and biological properties. Derivatization can be targeted at several positions:
The Acetamide Group: The acetamide moiety can be replaced with other functional groups, such as alkylureas, to alter the compound's properties. nih.gov
The Pyridine Ring: The pyridine ring can be further functionalized through electrophilic or nucleophilic aromatic substitution reactions. For instance, halogenation can introduce a handle for subsequent cross-coupling reactions.
The Methoxy (B1213986) Group: The methoxy group can be cleaved to the corresponding hydroxypyridine, which can then be alkylated or acylated to introduce a variety of substituents.
These derivatization strategies allow for the generation of a library of analogues for structure-activity relationship (SAR) studies.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the connectivity and chemical environment of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and the neighboring protons. While a specific experimental spectrum for 2-(6-Methoxypyridin-3-yl)acetamide is not publicly available in the searched literature, a predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the methoxy (B1213986) group, the acetamide (B32628) methylene (B1212753) group, the amide protons, and the protons on the pyridine (B92270) ring. The chemical shifts (δ) and coupling constants (J) would be characteristic of their specific electronic and spatial arrangements.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different carbon atoms and their electronic environments in a molecule. For this compound, the ¹³C NMR spectrum would show distinct peaks for the methoxy carbon, the acetamide carbonyl and methylene carbons, and the carbons of the pyridine ring. The chemical shifts of these carbons would provide crucial information for the complete structural assignment.
Two-Dimensional NMR Techniques (e.g., NOESY, HMBC)
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in confirming the precise structure of this compound. A NOESY experiment would reveal through-space correlations between protons, helping to establish the stereochemistry and conformation of the molecule. An HMBC experiment would show correlations between protons and carbons that are two or three bonds apart, which is critical for confirming the connectivity between the acetamide group and the pyridine ring at the C3 position.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound. This high-precision measurement allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₈H₁₀N₂O₂.
Liquid Chromatography-Mass Spectrometry (LC/MS) Analysis
No LC/MS data for this compound could be located. This analysis would typically be used to determine the compound's molecular weight and purity. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula, C₈H₁₀N₂O₂.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Specific FT-IR spectral data for this compound are not available in the reviewed literature. An FT-IR spectrum would be instrumental in identifying the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H and C=O stretching vibrations of the amide group, C-O stretching of the methoxy group, and various vibrations associated with the pyridine ring.
Elemental Analysis
No elemental analysis data for this compound has been reported. This technique would be used to experimentally determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which could then be compared to the theoretical values calculated from its molecular formula to confirm its elemental composition.
X-ray Crystallography for Molecular Structure Determination and Intermolecular Interactions
There are no published X-ray crystallographic studies for this compound. Such an analysis would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and torsional angles.
No crystal structure analyses of derivatives of this compound were found.
Without a crystal structure, the molecular packing and hydrogen bonding networks of this compound in the solid state cannot be described. It is plausible that the amide group would participate in intermolecular hydrogen bonding, potentially forming dimers or extended chain motifs.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is pivotal in drug design for understanding and predicting the interactions between a ligand, such as 2-(6-Methoxypyridin-3-yl)acetamide, and a target protein.
Ligand-Protein Interaction Prediction and Binding Mode Analysis
The prediction of ligand-protein interactions is a cornerstone of molecular docking. nih.gov For a molecule like this compound, docking studies would elucidate how it fits into the binding site of a target protein. The analysis would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. The methoxy (B1213986) group on the pyridine (B92270) ring and the acetamide (B32628) moiety are expected to be critical in forming these interactions. The specific binding mode, including the conformation of the ligand and the interacting amino acid residues of the protein, can be visualized and analyzed to guide further structural modifications for improved affinity. nih.gov
Target Affinity and Selectivity Predictions
Molecular docking simulations can provide a quantitative prediction of the binding affinity, often expressed as a binding energy or a docking score. nih.gov Lower binding energies typically suggest a more stable ligand-protein complex. For this compound, these predictions are crucial for ranking its potential efficacy against a specific biological target. Furthermore, by docking the compound against various related and unrelated proteins, its selectivity can be predicted. High selectivity is a desirable trait in drug candidates to minimize off-target effects.
Application of Software Platforms (e.g., AutoDock)
A variety of software platforms are available for performing molecular docking studies. AutoDock is a widely used and cited suite of automated docking tools. sciforum.netcyberleninka.ru It employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the protein's binding site. The use of such platforms would be instrumental in studying this compound, allowing for a systematic and reproducible analysis of its binding characteristics.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Development of Predictive Models based on Molecular Descriptors
The foundation of QSAR modeling lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a series of analogs of this compound, various descriptors such as steric (e.g., molecular weight, volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) properties would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model that correlates these descriptors with the observed biological activity. nih.gov
Data Set Training for Kinase Inhibitor Research
Kinases are a significant class of drug targets, particularly in oncology. If this compound and its derivatives are being investigated as potential kinase inhibitors, a QSAR model would be developed using a training set of compounds with known inhibitory activities. This model could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. This approach streamlines the drug discovery process by focusing resources on compounds with the highest predicted potency. nih.gov
Theoretical Chemistry and Quantum-Mechanical Property Calculations
Conceptual Density Functional Theory (DFT) for Reactivity Descriptors
Conceptual Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for predicting the reactivity of chemical species. nih.gov This theoretical framework utilizes electron density to derive key reactivity descriptors that offer insights into a molecule's behavior in chemical reactions. These descriptors include chemical potential (μ), hardness (η), and the electrophilicity index (ω), which collectively help in understanding the molecule's tendency to accept or donate electrons.
For this compound, a hypothetical DFT analysis would involve calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier orbitals are crucial in determining the molecule's reactivity. The HOMO energy is related to its electron-donating ability (nucleophilicity), while the LUMO energy corresponds to its electron-accepting ability (electrophilicity).
Table 1: Hypothetical Conceptual DFT Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Significance |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |
| Electrophilicity Index | ω | μ2 / (2η) | Propensity to accept electrons |
Note: The values in this table are for illustrative purposes as specific DFT studies on this compound are not publicly available.
Hirshfeld Surface Analysis and Intermolecular Contacts
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in relation to its neighbors, providing a detailed picture of the forces that govern its crystal packing. The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of intermolecular contacts.
While a specific Hirshfeld surface analysis for this compound has not been reported, we can infer the likely nature of its intermolecular interactions based on its functional groups. The molecule contains a pyridine ring, a methoxy group, and an acetamide group, all of which are capable of participating in various non-covalent interactions. These would include hydrogen bonds (N-H···O and C-H···O), as well as π-π stacking interactions involving the pyridine ring.
Table 2: Plausible Intermolecular Contacts for this compound from a Hypothetical Hirshfeld Surface Analysis
| Contact Type | Description | Expected Contribution |
| H···H | Interactions between hydrogen atoms | Significant |
| O···H/H···O | Hydrogen bonding involving oxygen atoms | Moderate to Significant |
| N···H/H···N | Hydrogen bonding involving nitrogen atoms | Moderate |
| C···H/H···C | van der Waals interactions | Significant |
| C···C | π-π stacking interactions | Possible |
Note: The contributions in this table are speculative and would require experimental crystallographic data and subsequent computational analysis for verification.
Structure Activity Relationship Sar Studies of N 6 Methoxypyridin 3 Yl Acetamide Derivatives
Impact of Substituent Modifications on Biological Activity.nih.goveurochlor.org
The introduction and modification of substituents on the N-(6-methoxypyridin-3-yl)acetamide scaffold have been shown to be a critical determinant of biological activity. eurochlor.org Research on related methoxypyridine derivatives has demonstrated that even minor changes to substituents can lead to significant shifts in potency and efficacy. nih.gov
For instance, in a series of sulfonamide methoxypyridine derivatives investigated as PI3K/mTOR dual inhibitors, the nature of the substituent at the fifth position of an oxazole (B20620) ring had a profound effect on biological activity. nih.gov Amide substituents were found to be beneficial for ligand-receptor interactions, whereas ester groups resulted in poor enzyme inhibitory activity. nih.gov Within the amide substituents, the size of the N-alkyl groups was critical, with moderately sized groups like isopropyl and cyclopropyl (B3062369) showing ideal inhibitory activity. nih.gov This suggests that the binding pocket can accommodate substituents of a specific volume, with both excessively small or large groups leading to a decrease in activity. nih.gov
The electronic properties of substituents also play a significant role. In studies of other N-arylcinnamamides, the introduction of electron-withdrawing groups, such as trifluoromethyl (CF3), at the meta positions of the anilide ring was associated with increased biological activity. mdpi.com This highlights the importance of a comprehensive evaluation of both steric and electronic effects of substituents in the design of potent N-(6-methoxypyridin-3-yl)acetamide derivatives.
Table 1: Impact of Substituent Modifications on Biological Activity
| Scaffold | Position of Modification | Type of Substituent | Impact on Biological Activity |
|---|---|---|---|
| Sulfonamide methoxypyridine | 5th position of oxazole ring | Ester | Poor enzyme inhibitory activity nih.gov |
| Sulfonamide methoxypyridine | 5th position of oxazole ring | Amide | Beneficial for ligand-receptor interaction nih.gov |
| Sulfonamide methoxypyridine | N-alkyl amide | Isopropyl, Cyclopropyl (moderate size) | Ideal inhibitory activity nih.gov |
| Sulfonamide methoxypyridine | N-alkyl amide | Too small or too large alkyl groups | Decreased inhibitory activity nih.gov |
| N-arylcinnamamides | meta positions of anilide ring | Electron-withdrawing groups (e.g., CF3) | Increased biological activity mdpi.com |
Analysis of Positional Isomers and Functional Group Variations.nih.gov
The spatial arrangement of substituents and the nature of functional groups are key factors in the structure-activity relationship of N-(6-methoxypyridin-3-yl)acetamide and its analogs. nih.gov The position of the methoxy (B1213986) group on the pyridine (B92270) ring and the acetamide (B32628) side chain significantly influences the molecule's interaction with its biological target.
Studies on pyrazolopyrimidine scaffolds, which share some structural similarities, have shown that N,N-disubstitution of the terminal acetamide provides an opportunity to introduce diverse chemical moieties without compromising affinity for the target, in this case, the translocator protein (TSPO). nih.gov This indicates that the acetamide group can be a versatile point for modification to fine-tune the pharmacological properties of the molecule.
Furthermore, the replacement of the amide linkage with other functional groups can dramatically alter the biological activity. For example, the conversion of an amide to a sulfonamide in certain methoxypyridine derivatives was a key step in developing potent PI3K inhibitors. nih.gov This underscores the importance of the hydrogen bonding capacity and conformational constraints imposed by the functional group linking the pyridine ring to the rest of the molecule.
Table 2: Analysis of Positional Isomers and Functional Group Variations
| Structural Variation | Observation | Implication for Biological Activity |
|---|---|---|
| N,N-disubstitution of terminal acetamide | Allows for introduction of diverse moieties | Potential to fine-tune pharmacological properties without losing affinity nih.gov |
| Replacement of amide with sulfonamide | Key modification for PI3K inhibitors | Highlights the importance of the linking functional group nih.gov |
| Position of nitrogen in the pyridine ring | Alters electronic distribution and geometry | Affects binding affinity |
Correlation of Structural Features with Specific Receptor or Enzyme Binding.nih.govnih.govnih.gov
The specific structural features of N-(6-methoxypyridin-3-yl)acetamide derivatives are directly correlated with their binding affinity to specific receptors and enzymes. For instance, in the context of PI3K/mTOR inhibition, the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) structure was identified as having the strongest PI3K inhibitory activity. nih.gov This suggests a specific binding mode where the methoxypyridine and the difluorobenzenesulfonamide moieties make critical contacts within the enzyme's active site. Molecular docking studies of other PI3Kα inhibitors have utilized the 4L2Y_A crystal structure to identify key interactions. nih.gov
The introduction of amides and aromatic heterocycles has been shown to improve ligand affinity with receptors in some cases. nih.gov The acetamide group in N-(6-methoxypyridin-3-yl)acetamide can act as both a hydrogen bond donor and acceptor, which can be a critical feature for binding to a variety of biological targets.
Table 3: Correlation of Structural Features with Receptor/Enzyme Binding
| Compound Class | Target | Key Structural Feature | Impact on Binding |
|---|---|---|---|
| Sulfonamide methoxypyridine derivatives | PI3K/mTOR | 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide | Strongest PI3K inhibitory activity nih.gov |
| mGluR5 antagonists | mGluR5 | 3-Cyano substitution on an aromatic ring | Important for potent activity nih.gov |
| General | Various receptors | Introduction of amides and aromatic heterocycles | Can improve ligand affinity nih.gov |
| N-(6-methoxypyridin-3-yl)acetamide | Various targets | Acetamide group | Acts as hydrogen bond donor and acceptor |
Comparison with Structurally Related Analogs in Therapeutic Contexts.nih.gov
Comparing N-(6-methoxypyridin-3-yl)acetamide derivatives with structurally related analogs provides valuable insights into their potential therapeutic applications. For instance, in the development of ligands for the translocator protein (TSPO), novel pyrazolopyrimidine derivatives with N,N-disubstituted acetamides exhibited significantly increased binding affinity and suitable lipophilicity compared to contemporary TSPO ligands. nih.gov This suggests that modifications to the acetamide portion of the molecule can lead to superior drug-like properties.
In the realm of PI3K/mTOR inhibitors, certain sulfonamide methoxypyridine derivatives demonstrated potent enzyme inhibitory activity against mTOR, comparable to known inhibitors like HS-173 and Omipalisib. nih.gov The selection of the quinoline (B57606) skeleton from Omipalisib for further structural optimization highlights the strategy of incorporating structural motifs from known potent compounds to guide the design of new analogs. nih.gov
The insecticidal activity of compounds related to 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide has been compared to the commercial insecticide acetamiprid. periodikos.com.brresearchgate.net This comparative analysis is crucial for evaluating the potential of new compounds in specific therapeutic or commercial applications. The observation that the non-cyclized form of the molecule showed higher activity than its cyclized counterpart provides a clear direction for further structural modifications. periodikos.com.brresearchgate.net
Table 4: Comparison with Structurally Related Analogs
| Compound Class | Therapeutic Target/Context | Comparison Analog | Observation |
|---|---|---|---|
| Pyrazolopyrimidine derivatives | TSPO Ligands | Contemporary TSPO ligands | Increased binding affinity and suitable lipophilicity with N,N-disubstituted acetamides nih.gov |
| Sulfonamide methoxypyridine derivatives | PI3K/mTOR Inhibitors | HS-173, Omipalisib | Comparable potent enzyme inhibitory activity against mTOR nih.gov |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide analogs | Insecticides | Acetamiprid | Some analogs show comparable or higher activity periodikos.com.brresearchgate.net |
Pharmacological Evaluation and Biological Target Identification in Vitro & Mechanistic Focus
Target Engagement and Specificity Studies
Diacylglycerol Kinase Gamma (DGKγ) Inhibition
Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid, thereby acting as crucial regulators of intracellular signaling pathways. There are ten mammalian DGK isozymes (α-κ) which have been identified as potential drug targets for a variety of conditions, including cancer and bipolar disorder. nih.gov Specifically, DGKα has been noted for its roles in both promoting tumors and suppressing immune responses, making its selective inhibition a desirable therapeutic strategy. nih.gov While research into DGK inhibitors is ongoing, specific data on the direct inhibitory activity of 2-(6-Methoxypyridin-3-yl)acetamide on DGKγ is not extensively detailed in the currently available literature. Further studies are required to elucidate the precise nature and extent of its interaction with this particular isozyme.
Fatty Acid Amide Hydrolase (FAAH) Activity Modulation
Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme responsible for the breakdown of bioactive fatty acid amides, including the endocannabinoid anandamide. tocris.comnih.govdrugbank.com By hydrolyzing these signaling lipids, FAAH terminates their action. nih.gov The inhibition of FAAH has been explored as a therapeutic approach for pain, inflammation, and central nervous system disorders. nih.govnih.gov FAAH is a member of the serine hydrolase family and its distribution varies between species. tocris.com While the broader class of FAAH inhibitors is well-documented, specific quantitative data on the modulation of FAAH activity by this compound is not prominently available in the public domain, necessitating further investigation to determine its potential role in this area.
Phosphatidylinositol 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers. nih.gov Consequently, dual inhibitors of PI3K and mTOR have emerged as a promising class of anti-cancer agents. nih.govnih.gov These inhibitors can block the pathway at two key nodes, potentially leading to a more profound and durable anti-tumor response compared to single-target agents. cancer.gov While numerous compounds have been developed to target this pathway, specific inhibitory constants (IC50) or binding affinities for this compound against PI3K and mTOR are not explicitly detailed in the reviewed literature.
Phosphodiesterase (PDE) Inhibition (e.g., PDE4)
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating intracellular levels of these second messengers. nih.gov PDE4 is a specific family of PDEs that has been a major target for the development of anti-inflammatory drugs, particularly for respiratory diseases like COPD and asthma, as well as for inflammatory skin conditions. nih.govnih.gov Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn mediates various anti-inflammatory effects. nih.gov Although several PDE4 inhibitors have been developed and approved for clinical use, the specific inhibitory activity of this compound against PDE4 isoforms has not been specifically reported in the available scientific literature.
Metalloproteinase (MMP) Inhibition (e.g., MMP12)
| Inhibitor | Target | IC50 |
| MMP408 | Human MMP-12 | 2 nM sigmaaldrich.com |
| MMP408 | Mouse MMP-12 | 160 nM sigmaaldrich.com |
| MMP408 | Rat MMP-12 | 320 nM sigmaaldrich.com |
| MMP408 | Human MMP-3 | 351 nM sigmaaldrich.com |
| MMP408 | Human MMP-13 | 120 nM sigmaaldrich.com |
| MMP408 | Human MMP-14 | 1100 nM sigmaaldrich.com |
TGF-beta Receptor Type 2 Kinase Inhibition
The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of tumor progression in later stages. nih.gov The TGF-β signal is transduced through a complex of type I and type II serine/threonine kinase receptors. nih.govmedchemexpress.commedchemexpress.com Inhibition of the TGF-β receptor kinases is a therapeutic strategy being explored to block the tumor-promoting effects of TGF-β, such as invasion and metastasis. nih.gov Research has led to the discovery of selective inhibitors of the TGF-β type II receptor (TGF-βRII). nih.gov While the search for potent and selective TGF-βRII inhibitors is an active area of research, specific data quantifying the inhibitory effect of this compound on TGF-beta Receptor Type 2 Kinase is not provided in the currently accessible literature.
| Compound | Target | IC50 |
| SB-431542 | ALK4 | 1 µM medchemexpress.com |
| SB-431542 | ALK5 | 0.75 µM medchemexpress.com |
| SB-431542 | ALK7 | 2 µM medchemexpress.com |
| LY2109761 | TβRI | 38 nM (Ki) selleckchem.com |
| LY2109761 | TβRII | 300 nM (Ki) selleckchem.com |
Other Kinase Targets (e.g., VEGFR)
The compound this compound and its derivatives have been investigated for their potential to inhibit various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. A key focus of this research has been on Vascular Endothelial Growth Factor Receptor (VEGFR), a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov
Derivatives of this compound have been designed and synthesized as potential VEGFR-2 inhibitors. nih.gov For instance, N-acylhydrazone derivatives based on a scaffold known to inhibit VEGFR-2 have demonstrated antiproliferative activity against hepatocellular carcinoma cells. nih.gov The inhibition of VEGFR-2 is a promising strategy for anticancer therapy as it can block the signaling pathways that lead to angiogenesis. nih.govnih.gov
Research has shown that certain thienylnicotinamidine derivatives, which are structurally related to the compound of interest, exhibit inhibitory activity against VEGFR-2. nih.gov Similarly, new 3-aryl-2-(thien-2-yl)acrylonitriles have been identified as multi-kinase inhibitors with a preferential activity against VEGFR-2. mdpi.com These findings highlight the potential of targeting VEGFR-2 with compounds structurally similar to this compound as a therapeutic approach for cancer.
It is important to note that many kinase inhibitors are not entirely specific and can interact with multiple kinases. nih.gov For example, some compounds designed as VEGFR-2 inhibitors have also shown activity against other kinases, a characteristic that can be either beneficial or lead to off-target effects.
Androgen Receptors, Tubulin Polymerization, Topoisomerase Enzyme, Human Carbonic Anhydrase Inhibition
The versatility of the this compound scaffold is further demonstrated by its exploration as an inhibitor of several other important biological targets.
Androgen Receptors (AR): The androgen receptor is a key driver in the development and progression of prostate cancer. nih.gov While direct inhibition of AR by this compound is not extensively documented, the development of AR antagonists is a major focus in cancer research. nih.govdrugbank.comscbt.com These antagonists work by blocking the binding of androgens to the receptor, thereby inhibiting its function. scbt.com
Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential for cell division. nih.gov Compounds that interfere with tubulin polymerization can arrest cells in mitosis, leading to cell death. This makes tubulin a significant target for anticancer drugs. nih.gov Arylthioindole derivatives, for example, have been shown to be potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site. csic.es While direct evidence for this compound is limited, the broader class of small molecules that disrupt microtubule dynamics represents a key area of anticancer research. nih.govsigmaaldrich.com
Topoisomerase Enzyme: Topoisomerase enzymes are critical for resolving DNA topological problems during replication and transcription. nih.gov Inhibition of these enzymes leads to DNA damage and cell death, making them effective targets for cancer chemotherapy. nih.gov For instance, altholactone (B132534) and its derivatives have been shown to inhibit topoisomerase IIα. nih.gov
Human Carbonic Anhydrase (hCA) Inhibition: Carbonic anhydrases are a family of enzymes involved in various physiological processes, including pH regulation. nih.gov Inhibition of specific hCA isoforms is being explored for the treatment of various diseases. nih.gov Phenolic acids are one class of compounds that have been investigated as inhibitors of hCA I and hCA II. drugbank.com While some sulfonamides are known CA inhibitors, not all compounds containing this functional group exhibit this activity. nih.gov
Dihydropteroate (B1496061) Synthase Inhibition
Dihydropteroate synthase (DHPS) is a key enzyme in the folate synthesis pathway of bacteria. wikipedia.org This pathway is essential for the production of nucleic acids, and its inhibition leads to a bacteriostatic effect, meaning it prevents the bacteria from dividing. wikipedia.org Sulfonamides are a well-known class of drugs that act as competitive inhibitors of DHPS. wikipedia.orgnih.gov They are structurally similar to the enzyme's natural substrate, para-aminobenzoic acid (pABA). wikipedia.org
The inhibition of DHPS is a proven strategy for antibacterial therapy. nih.govebi.ac.uk The combination of DHPS inhibitors with inhibitors of dihydrofolate reductase (DHFR), another enzyme in the folate pathway, can lead to increased therapeutic efficacy. nih.gov While the direct inhibitory activity of this compound on DHPS has not been a primary focus of published research, the development of novel DHPS inhibitors remains an active area of investigation to combat bacterial infections and resistance. nih.govnih.gov
In Vitro Biological Activity Assessments
Antiproliferative and Cytotoxic Activity against Human Cancer Cell Lines
The antiproliferative and cytotoxic effects of this compound and its derivatives have been evaluated against a variety of human cancer cell lines, demonstrating a broad spectrum of potential anticancer activity.
Hepatocellular Carcinoma (HepG2): Derivatives of this compound have shown the ability to reduce the viability of HepG2 cells. nih.gov For instance, N-acylhydrazone derivatives designed from a VEGFR-2 inhibitor scaffold effectively decreased the viability of these cells. nih.gov Other studies have also reported the antiproliferative effects of various compounds against HepG2 cells, with some inducing cell cycle arrest and apoptosis. nih.govmdpi.com The GI50 values, which represent the concentration required to inhibit cell growth by 50%, have been determined for a range of thieno[3,2-b]pyridine (B153574) derivatives against HepG2 cells. core.ac.uk
Breast Cancer (MDA-MB-231, MCF-7): The compound and its analogs have been tested against breast cancer cell lines. For example, some synthetic derivatives have shown cytotoxicity against both MCF-7 and MDA-MB-231 cells. nih.gov The IC50 values, the concentration causing 50% inhibition of cell viability, for certain diketopiperazines against MDA-MB-231 cells have been reported to be in the micromolar range. nih.gov Furthermore, a crotoxin B-derived peptide has demonstrated potent and selective activity against the triple-negative MDA-MB-231 breast cancer cell line. mdpi.com
Other Cancer Cell Lines: The cytotoxic potential has been extended to other cancer cell lines as well.
Lung Adenocarcinoma (A549): The cytotoxic effects of various natural and synthetic compounds have been evaluated against A549 cells. For example, the IC50 values for an ethanol (B145695) extract of Thymus brachychilus were determined. bezmialemscience.org
Prostate Cancer (DU145): The evaluation of novel compounds against prostate cancer cell lines is an ongoing area of research.
Colon Carcinoma (HCT-116): The antiproliferative activity of new compounds is often tested against colon cancer cell lines like HCT-116.
Leukemia (K562, HL-60): The efficacy of potential anticancer agents is also assessed against leukemia cell lines. For instance, certain acrylonitriles have shown activity against HL-60 cells. mdpi.com
| Cell Line | Compound Type/Derivative | Activity Metric (e.g., IC50, GI50) | Observed Effect | Reference |
|---|---|---|---|---|
| HepG2 | N-acylhydrazone derivative (LASSBio-2052) | Not specified | Reduced cell viability | nih.gov |
| MDA-MB-231 | Diketopiperazine (R)-2b | IC50: 0.021 mM | Inhibitory effect | nih.gov |
| MCF-7 | Synthetic derivative 7e | 3.1 ± 0.8 μg/mL | Cytotoxicity | nih.gov |
| A549 | Thymus brachychilus ethanol extract | IC50: 1.64-15.76 µg/mL | Cytotoxicity | bezmialemscience.org |
Antitubercular Activity against Mycobacterium tuberculosis
Several studies have investigated the potential of compounds structurally related to this compound as antitubercular agents. For example, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their in vitro activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant strains. nih.gov Some of these derivatives, particularly those with di-substituted aryl moieties, exhibited significant inhibitory activity with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL against the H37Rv strain. nih.gov
Similarly, various acridine (B1665455) derivatives have been synthesized and evaluated for their antitubercular properties. nih.gov Certain 2-methoxy-9-substituted acridine compounds demonstrated 100% inhibition of the virulent M. tuberculosis H37Rv at a concentration of 6.25 µg/mL. nih.gov These findings suggest that the core structures found in these active compounds could be valuable for the development of new drugs to combat tuberculosis.
| Compound/Derivative Class | Mycobacterium Strain | Activity Metric (MIC) | Reference |
|---|---|---|---|
| 2,3-dihydroquinazolin-4(1H)-one derivatives (3l, 3m) | H37Rv | 2 µg/mL | nih.gov |
| 2-methoxy-9-substituted acridine derivatives (15, 17) | H37Rv | 100% inhibition at 6.25 µg/mL | nih.gov |
Antibacterial Activity against Various Bacterial Species
The antibacterial potential of compounds related to this compound has been explored against a range of bacterial species, including both Gram-positive and Gram-negative bacteria. The primary mechanism of action for many of these compounds is the inhibition of essential bacterial enzymes, such as dihydropteroate synthase (DHPS). nih.gov
Staphylococcus aureus and Methicillin-Resistant Staphylococcus aureus (MRSA): The development of new antibacterial agents is crucial to address the challenge of antibiotic resistance, particularly from strains like MRSA.
Escherichia coli: This Gram-negative bacterium is a common target for antibacterial drug discovery. Pterin-sulfonamide conjugates have been investigated for their microbiological profiling using E. coli. nih.gov
Bacillus subtilis: This Gram-positive bacterium is often used as a model organism in antibacterial studies.
Klebsiella pneumoniae: As a significant human pathogen, there is a continuous need for new therapeutic options against K. pneumoniae.
The design of dual inhibitors that target both DHPS and dihydrofolate reductase (DHFR) is a promising strategy to enhance antibacterial efficacy and overcome resistance. nih.gov
| Bacterial Species | Compound Class | Observed Effect | Reference |
|---|---|---|---|
| Escherichia coli | Pterin-sulfonamide conjugates | Substantial antimicrobial activity | nih.gov |
Antifungal Activity against Fungal Strains
Currently, there is a lack of publicly available scientific literature detailing the specific antifungal activity of this compound against various fungal strains. While research into novel antifungal agents is a robust field, specific data on the minimum inhibitory concentrations (MIC) or minimum fungicidal concentrations (MFC) of this particular compound have not been reported in the reviewed sources.
Mechanistic Investigations of Target Interaction and Cellular Response (In Vitro)
Detailed in vitro mechanistic studies to elucidate the specific biological targets and the subsequent cellular responses to this compound are not presently available in the accessible scientific literature. Understanding the mechanism of action is a critical step in the development of any potential therapeutic agent, however, for this compound, such investigations have not yet been published.
Ex Vivo Brain Distribution and Target Binding Studies (for CNS-active compounds)
Information regarding the ex vivo brain distribution and specific target binding of this compound within the central nervous system is not available in the current body of scientific research. These studies are crucial for compounds being investigated for neurological applications, but no such data has been published for the compound .
Advanced Research Directions and Potential Applications
Development as Molecular Probes or Imaging Agents (e.g., Positron Emission Tomography (PET) Imaging)
The methoxypyridine moiety is a key structural feature in several compounds developed for non-invasive imaging techniques like Positron Emission Tomography (PET). PET imaging relies on the detection of radiation from positron-emitting isotopes, such as Carbon-11 (¹¹C), which can be incorporated into biologically active molecules. The methoxy (B1213986) group (-OCH₃) on the pyridine (B92270) ring of 2-(6-Methoxypyridin-3-yl)acetamide is an ideal site for introducing ¹¹C, transforming the compound into a radiotracer.
A prominent example is the development of 2-(2-(5-[¹¹C]Methoxypyridin-3-yl)ethynyl)pyridine ([¹¹C]M-PEPy) , a radioligand designed for PET imaging of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov These receptors are abundant in the central nervous system (CNS) and are implicated in conditions such as anxiety, depression, Parkinson's disease, and chronic pain. nih.gov Research has shown that [¹¹C]M-PEPy can effectively visualize mGluR5 distribution in the brain, making it a valuable tool for studying these neurological disorders. nih.gov The synthesis of such tracers involves the O-[¹¹C]methylation of a precursor molecule using [¹¹C]methyl triflate. nih.gov
Given this precedent, this compound holds significant potential as a precursor for a novel PET imaging agent. By labeling the methoxy group with ¹¹C, researchers could create a new molecular probe. The utility of such a probe would depend on the biological target of the parent molecule. If this compound or its derivatives are found to bind with high affinity and selectivity to a specific protein or receptor involved in disease, the corresponding ¹¹C-labeled version could be used to:
Visualize and quantify the target's density and distribution in living organisms.
Aid in the diagnosis of diseases.
Monitor the effectiveness of therapeutic interventions by measuring receptor occupancy.
The development process would involve synthesizing the radiolabeled compound and evaluating its properties, including brain uptake and specificity of binding, in preclinical models. nih.gov
Role in Lead Optimization and Rational Drug Design
Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is chemically modified to enhance its therapeutic properties. danaher.com This process, often guided by rational drug design and computational methods, aims to improve potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). danaher.comnih.gov
The this compound structure represents a valuable scaffold for lead optimization for several reasons:
Modifiable Functional Groups: Both the methoxypyridine ring and the acetamide (B32628) tail offer sites for chemical modification. The pyridine ring can be further substituted, while the acetamide group can be altered to modulate properties like solubility and hydrogen bonding capacity.
Proven Pharmacophore: The pyridin-3-yl acetamide core has been explored in drug design. For instance, a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides were identified as potent inhibitors of the SARS-CoV 3CL protease, a key enzyme for viral replication. nih.gov
Favorable Physicochemical Properties: The methoxy group can influence the molecule's electronic properties and its ability to interact with biological targets. Strategies like structural simplification, where non-essential parts of a large molecule are removed, can be applied to optimize derivatives of this compound to improve drug-likeness and reduce potential toxicity. scienceopen.com
In a typical rational drug design campaign, this compound could serve as a starting fragment or a lead compound. nih.gov Researchers could use computer-aided design to model its interaction with a target protein's binding site. danaher.com Based on these models, new analogs would be synthesized and tested. For example, in the development of antagonists for the Angiotensin II receptor, various heterocyclic scaffolds are often employed to achieve high potency and selectivity. mdpi.com The methoxypyridinyl group within this compound could be a key component in designing such targeted molecules.
Exploration of Novel Therapeutic Avenues based on Identified Biological Activities
The therapeutic potential of this compound can be inferred from the known biological activities of compounds that share its core structural elements. The "methoxypyridin-3-yl" moiety is present in molecules targeting a range of diseases, suggesting that this compound could be a fruitful starting point for discovering new therapies.
Key Therapeutic Areas for Exploration:
Central Nervous System (CNS) Disorders: As established with M-PEPy, molecules containing the methoxypyridin-3-yl group can act as antagonists for the mGluR5 receptor. nih.gov This pathway is a target for treating anxiety, depression, and neurodegenerative diseases. Therefore, screening this compound and its derivatives for activity at mGluR5 and other CNS receptors is a logical research direction.
Antiviral Agents: The discovery of pyridin-3-yl acetamide derivatives as inhibitors of the SARS-CoV 3CL protease highlights the potential of this scaffold in developing antiviral drugs. nih.gov Exploring the activity of this compound against this and other viral proteases could lead to new treatments for infectious diseases.
Cardiovascular Disease: The design of molecules targeting the angiotensin II receptors (AT₁R and AT₂R) is a cornerstone of treating hypertension and other cardiovascular conditions. mdpi.com The specific arrangement of aromatic and functional groups in this compound makes it a candidate for modification into a potent and selective modulator of these receptors.
The table below summarizes the research findings for compounds structurally related to this compound, indicating promising avenues for investigation.
Interactive Data Table: Research on Structurally Related Compounds
| Compound/Scaffold | Target/Application | Research Finding | Potential Relevance for this compound |
| 2-(2-(5-[¹¹C]Methoxypyridin-3-yl)ethynyl)pyridine | PET imaging of mGluR5 receptors | Successfully used to visualize mGluR5 in the CNS, indicating its role in neurological disorders. nih.gov | The methoxy group is suitable for ¹¹C-labeling for PET imaging applications. |
| N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides | Inhibition of SARS-CoV 3CL protease | Identified as potent noncovalent inhibitors, serving as a starting point for antiviral drug design. nih.gov | The pyridin-3-yl acetamide core is a viable scaffold for developing antiviral agents. |
| Various substituted benzimidazoles and imidazoles | Angiotensin II Receptor Blockers | Molecules with heterocyclic cores are effective antagonists for the AT₁ receptor, used to treat hypertension. mdpi.com | The methoxypyridinyl group can be part of a scaffold for designing cardiovascular drugs. |
Q & A
Q. What are the recommended synthesis routes for 2-(6-Methoxypyridin-3-yl)acetamide?
The synthesis typically involves multi-step reactions starting with substituted pyridine derivatives. Key steps include:
- Substitution reactions : Reacting 6-methoxypyridin-3-amine with chloroacetyl chloride under alkaline conditions to form the acetamide backbone.
- Condensation : Using condensing agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to optimize amide bond formation .
- Microwave-assisted synthesis : Accelerating reaction rates and improving yields by controlling microwave irradiation parameters (e.g., power, solvent polarity) .
Q. Table 1: Synthesis Method Comparison
| Method | Key Conditions | Yield Range | Reference |
|---|---|---|---|
| Conventional condensation | RT, DMF solvent, 12–24 hours | 60–75% | |
| Microwave-assisted | 100°C, 30 min, DMSO solvent | 80–90% |
Q. What analytical techniques are essential for characterizing this compound?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm methoxy and acetamide group positions .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and impurity detection .
- Infrared (IR) Spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and aromatic C-H vibrations .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >150°C for similar acetamides) .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC, noting susceptibility of the methoxy group to oxidation .
- Storage recommendations : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the acetamide bond .
Q. What are the key chemical properties influencing reactivity?
- Electron-rich pyridine ring : Enhances susceptibility to electrophilic substitution at the 2- and 4-positions .
- Methoxy group : Acts as an electron-donating group, directing reactions to specific sites on the pyridine ring .
- Amide bond : Hydrolyzes under strong acidic/basic conditions, necessitating pH-neutral reaction environments .
Q. What common impurities arise during synthesis, and how are they addressed?
- Unreacted starting materials : Detectable via HPLC; remove using column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Oxidation byproducts : Mitigate by conducting reactions under nitrogen atmosphere .
- Dimerization products : Suppress by optimizing stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) .
Advanced Research Questions
Q. How can conflicting NMR data during structural elucidation be resolved?
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
- Cross-validation : Compare experimental NMR data with computational predictions (DFT-based simulations) .
- Isotopic labeling : Introduce deuterated solvents to simplify splitting patterns in complex regions .
Q. What strategies optimize reaction conditions for high-purity synthesis?
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates .
- Catalyst selection : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in multi-step syntheses .
- Continuous flow reactors : Enhance reproducibility and scalability by maintaining precise temperature (±2°C) and mixing parameters .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Pyridine ring activation : The methoxy group donates electron density via resonance, stabilizing transition states during substitutions at the 2-position .
- Leaving group effects : Chlorine substituents (if present) increase reactivity due to better leaving group ability compared to fluorine .
- Kinetic studies : Monitor reaction progress using in-situ IR to identify rate-determining steps (e.g., amide bond formation) .
Q. How can contradictions in reported biological activity (e.g., antimicrobial vs. anti-inflammatory) be addressed?
- Targeted assays : Conduct parallel studies using standardized protocols (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory effects) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing methoxy with ethoxy) to isolate specific bioactivity .
- Molecular docking : Predict binding affinities to enzymes like COX-2 or bacterial topoisomerases to rationalize observed activities .
Q. What computational modeling approaches are recommended for studying this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
- ADMET profiling : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
